molecular formula C14H16N2O2S B5681407 methyl 2-[(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate

methyl 2-[(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate

Cat. No.: B5681407
M. Wt: 276.36 g/mol
InChI Key: RKACBTNGTDFJTR-UHFFFAOYSA-N
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Description

Methyl 2-[(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate typically involves a multicomponent reaction. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with methyl cyanoacetate . The reaction conditions often include the use of a base such as triethylamine and heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Methyl 2-[(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. For instance, its derivatives can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyanoacetate: A simpler ester with similar reactivity but lacking the cyclopenta[b]pyridine ring.

    Cyclopenta[b]pyridine derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

Methyl 2-[(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate is unique due to its combination of a cyano group, an ester group, and a cyclopenta[b]pyridine ring. This combination provides a unique set of chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

methyl 2-[(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-3-9-10-5-4-6-12(10)16-14(11(9)7-15)19-8-13(17)18-2/h3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKACBTNGTDFJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC2=C1CCC2)SCC(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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